

# Technical Guide: Physical Characteristics of 2,4-Difluorophenylglyoxal Hydrate Powder

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## Compound of Interest

Compound Name: *2,4-Difluorophenylglyoxal hydrate*

Cat. No.: *B1304030*

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This document provides a comprehensive overview of the known physical characteristics of **2,4-Difluorophenylglyoxal hydrate** powder. The information is compiled from commercially available data and supplemented with established, standardized experimental protocols for characterization.

## Compound Identification and Properties

**2,4-Difluorophenylglyoxal hydrate** is a fluorinated organic compound utilized in various chemical and biological research applications, notably as a pharmaceutical intermediate and in the synthesis of biologically active compounds.<sup>[1]</sup> Its reactivity is influenced by the presence of both the glyoxal functional group and the electron-withdrawing fluorine atoms on the benzene ring.<sup>[1]</sup>

The key physical and chemical identifiers for this compound are summarized in the table below.

Identifier	Value
CAS Number	79784-36-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	188.13 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate <a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	2,4-Difluorophenylglyoxal monohydrate <a href="#">[4]</a> <a href="#">[5]</a>

## Physical Characteristics

The physical properties of the powder are crucial for handling, formulation, and quality control. The data presented here is aggregated from various suppliers and literature.

Physical Property	Observed Value/Characteristic
Appearance	White to pale pink powder or crystalline solid. <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	48.5–57.5 °C <a href="#">[3]</a> ; typically cited as 52–54 °C (with decomposition). <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	60–64 °C at 4 Torr. <a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Soluble in organic solvents such as acetonitrile and dichloromethane; also reported as soluble in water. <a href="#">[1]</a> <a href="#">[4]</a>

## Standardized Experimental Protocols

To ensure reproducibility and accuracy in the characterization of **2,4-Difluorophenylglyoxal hydrate** powder, the following general methodologies are recommended. These protocols are based on standard laboratory practices.

### 3.1 Determination of Appearance

This protocol describes the visual inspection of the powder for its fundamental physical properties, such as color and form.

- Objective: To qualitatively describe the color and form of the substance.
- Methodology:
  - Place a small, representative sample of the powder on a clean, dry watch glass or white surface.
  - Set up an inspection area with a non-glare light source against both a white and a black background.[6][7]
  - Observe the sample under consistent lighting conditions. The use of a magnifying glass is optional.
  - Record the color of the powder (e.g., white, off-white, pale pink).
  - Describe the form of the powder (e.g., crystalline, amorphous, fine powder).[8]
  - Compare the observations against the reference specifications for the material.

### 3.2 Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity. The capillary method is a widely accepted technique.

- Objective: To determine the temperature range over which the solid powder transitions to a liquid.
- Methodology:
  - Sample Preparation: Ensure the powder sample is completely dry.[5][9][10] Load the sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] Pack the sample tightly by tapping the tube on a hard surface or by dropping it through a longer glass tube.[5][10]
  - Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

- Measurement:
  - Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[11]
  - Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[11]
  - Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.
  - Continue heating slowly and record the temperature at which the last solid particle melts. This is the clear point.
  - The recorded melting range provides an indication of purity; pure compounds typically have a sharp melting range of 0.5-1.0°C.

### 3.3 Determination of Boiling Point (Thiele Tube Method)

Since this compound has a boiling point recorded under vacuum, specialized equipment is needed. For general atmospheric pressure determination, the Thiele tube method is a common micro-technique.

- Objective: To determine the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
- Methodology:
  - Sample Preparation: Place a small amount of the liquid sample (if melted) or a solution in a small test tube (fusion tube).
  - Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[1][4]
  - Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread. Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[4][12]

- Measurement:

- Heat the side arm of the Thiele tube gently and slowly.[4]
- Observe the inverted capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end.[1][4]
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4][12]
- Record the barometric pressure along with the boiling point, as it significantly affects the measurement.[2]

### 3.4 Determination of Solubility (Shake-Flask Method)

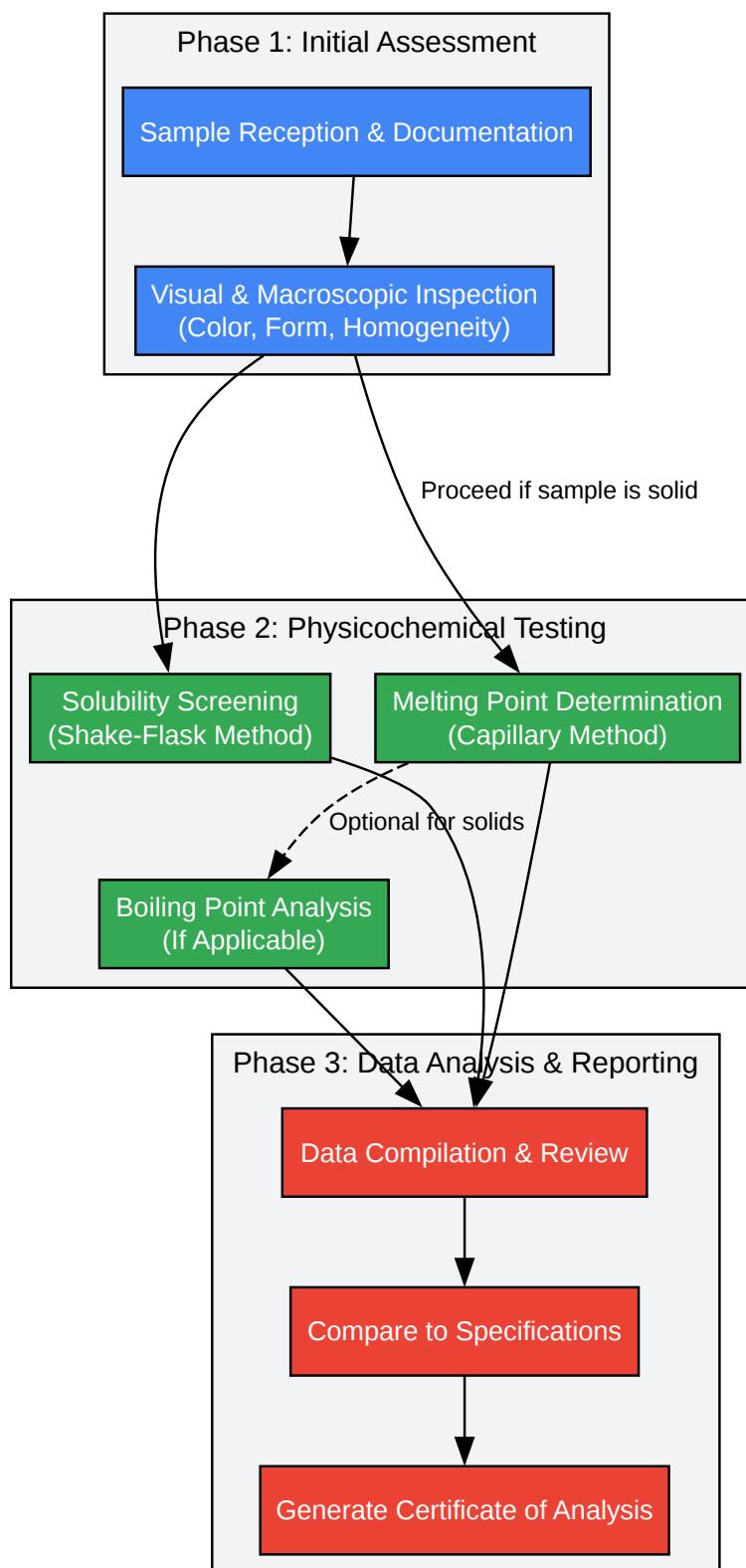
This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development.[13]

- Objective: To determine the saturation concentration of the compound in a given solvent at a constant temperature.
- Methodology:
  - System Preparation: Add an excess amount of the powder to a known volume of the desired solvent (e.g., water, acetonitrile, dichloromethane) in a sealed container, such as a screw-cap vial.[14]
  - Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] A mechanical shaker or orbital incubator is recommended.
  - Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.

- Analysis: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Calculation: Express the solubility in units such as mg/mL or mol/L.

## Visualization of Characterization Workflow

The following diagram illustrates a standardized workflow for the physical characterization of a chemical powder like **2,4-Difluorophenylglyoxal hydrate**.



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Caption: Workflow for Physical Characterization of a Powder.

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- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 2,4-Difluorophenylglyoxal Hydrate Powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304030#physical-characteristics-of-2-4-difluorophenylglyoxal-hydrate-powder>

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